molecular formula C12H16ClNO3 B594184 Butylone-d3 (hydrochloride) CAS No. 1231710-63-6

Butylone-d3 (hydrochloride)

Cat. No. B594184
M. Wt: 260.732
InChI Key: KCJFEZQEDOBEOT-MUTAZJQDSA-N
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Description

Butylone-d3 (hydrochloride) is an analytical reference material intended for use as an internal standard for the quantification of butylone by GC- or LC-MS . It is categorized as a cathinone and is a metabolite of bk-DMBDB . It has been detected in products sold as bath salts .


Synthesis Analysis

Butylone can be synthesized in a laboratory via the following route: 3,4-methylenedioxybutyrophenone dissolved in dichloromethane to bromine gives 3′,4′-methylenedioxy-2-bromobutyrophenone. This product was then dissolved in dichloromethane and added to an aqueous solution of methylamine (40%) .


Molecular Structure Analysis

The molecular formula of Butylone-d3 (hydrochloride) is C12H12D3NO3 • HCl . The SMILES string representation is CCC (NC ( [2H]) ( [2H]) [2H])C (C1=CC (OCO2)=C2C=C1)=O.Cl .


Chemical Reactions Analysis

Butylone acts in a similar way as MDMA and Methylone, it causes an increase in extracellular monoamine levels .


Physical And Chemical Properties Analysis

The molecular weight of Butylone-d3 (hydrochloride) is 260.73 g/mol . It is a neat solid with solubility in DMF: 2.5 mg/ml, DMSO: 14 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 3 mg/ml .

Scientific Research Applications

  • Neurochemical Profile Studies Butylone, along with other cathinones like mephedrone and methylone, has been studied for its effects on monoamine transporters and interactions with serotonin (5‐HT) and dopamine receptors. This research helps understand the psychostimulant effects of these substances (López-Arnau et al., 2012).

  • Forensic Science Applications The analysis of substituted cathinones, including butylone, is crucial in forensic science. The synthesis and characterization of various isomers of butylone are significant for identifying substances in seized drug samples (Kavanagh et al., 2012).

  • Metabolism and Toxicological Detection Research has been conducted on the metabolism of butylone and its detection in urine using gas chromatography–mass spectrometry. This is important for understanding the drug's metabolic pathways and for toxicological screening (Meyer et al., 2010).

  • Pharmacological Research Butylone's potential role in dopamine D3 receptor-related pathways has been studied. Understanding the receptor interactions of drugs like butylone can aid in developing treatments for substance abuse (Grundt et al., 2007), (Mason et al., 2010).

Safety And Hazards

Butylone-d3 (hydrochloride) is regulated as a Schedule I compound in the United States . For more detailed safety and hazard information, please refer to the Safety Data Sheet .

Future Directions

As an analytical reference material, Butylone-d3 (hydrochloride) is primarily used in research and forensic applications . Its future directions are likely to be influenced by the evolving needs of these fields.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(trideuteriomethylamino)butan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c1-3-9(13-2)12(14)8-4-5-10-11(6-8)16-7-15-10;/h4-6,9,13H,3,7H2,1-2H3;1H/i2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJFEZQEDOBEOT-MUTAZJQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC2=C(C=C1)OCO2)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(CC)C(=O)C1=CC2=C(C=C1)OCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746873
Record name 1-(1,3-Benzodioxol-5-yl)-2-(methyl-d3-amino)-1-butanone hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butylone-d3 (hydrochloride)

CAS RN

1231710-63-6
Record name 1-(1,3-Benzodioxol-5-yl)-2-(methyl-d3-amino)-1-butanone hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1231710-63-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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